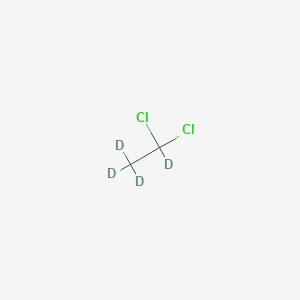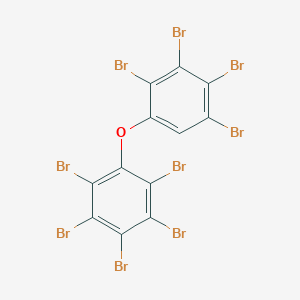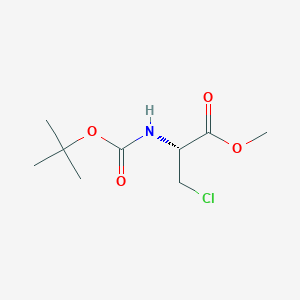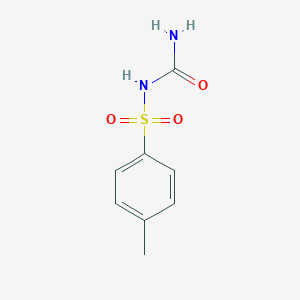
1,1-Dichloro-1,2,2,2-tetradeuterioethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1,1-Dichloro-1,2,2,2-tetradeuterioethane often involves the reaction of halogenated precursors with deuterium-labeled reagents. Although specific studies on 1,1-Dichloro-1,2,2,2-tetradeuterioethane were not found, research on related compounds provides insight into potential synthetic routes. For instance, the synthesis of tetraethyl derivatives through reactions involving dichloro and dimethyl compounds suggests a pathway for incorporating deuterium atoms into similar molecules (Leitch & Morse, 1952).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1,1-Dichloro-1,2,2,2-tetradeuterioethane can be determined through techniques such as gas-phase electron diffraction and X-ray crystallography. For example, studies on 1,1,1,2-tetrafluoroethane provide detailed geometric parameters, suggesting that similar methods could elucidate the structure of 1,1-Dichloro-1,2,2,2-tetradeuterioethane (Al-Ajdah, Beagley, & Jones, 1980).
Chemical Reactions and Properties
The reactivity of 1,1-Dichloro-1,2,2,2-tetradeuterioethane with other compounds can be inferred from research on similar molecules. For instance, the reactivity of disilanes with ethanol and oxygen suggests that 1,1-Dichloro-1,2,2,2-tetradeuterioethane may undergo similar transformations, such as bond cleavage or oxygen insertion reactions (de Rege et al., 1999).
Physical Properties Analysis
The physical properties of halogenated compounds, including boiling points, melting points, and solubilities, can significantly vary with structural changes. Studies on the physical properties of related chloro and fluoro compounds provide a comparative basis for understanding the likely properties of 1,1-Dichloro-1,2,2,2-tetradeuterioethane. For example, the investigation of binary mixtures' viscosities offers insights into the solvent interactions and molecular dynamics that could be applicable to 1,1-Dichloro-1,2,2,2-tetradeuterioethane (Bhatia, Bhatia, & Dubey, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability under various conditions, can be explored through studies on similar compounds. For instance, the stability of tetraethoxy derivatives in different media hints at the chemical resilience of 1,1-Dichloro-1,2,2,2-tetradeuterioethane under analogous conditions (Sydnes et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
1,1-Dichloro-1,2,2,2-tetradeuterioethane is involved in various chemical synthesis processes. For instance, it has been used in the reaction of dichloromethane with lithium powder and a carbonyl compound in THF at −40°C, yielding corresponding 1,3-diols. This process has been applied to other gem-dichlorinated materials such as 7,7-dichloro[4.1.0]heptane and 1,1-dichlorotetramethylcyclopropane, showcasing its versatility in organic synthesis (Guijarro & Yus, 1996).
Analytical Techniques
In the field of analytical chemistry, 1,1-Dichloro-1,2,2,2-tetradeuterioethane plays a role in comprehensive two-dimensional GC (GC × GC) qMS analysis. This technique has been used for separating and identifying various chlorinated compounds, demonstrating the compound's utility in advanced chromatographic analysis (Łukaszewicz et al., 2007).
Molecular Structure Studies
Studies on the stereochemical structure and magnetoelectric characteristics of similar compounds, such as 1,1-diphenyl-1,2-dihalogenoethanes, shed light on the molecular structure and behavior of 1,1-Dichloro-1,2,2,2-tetradeuterioethane. These studies have revealed details about the arrangement of atoms and bonds in such molecules, contributing to our understanding of molecular dynamics and properties (Vul'fson et al., 1987).
Environmental and Industrial Applications
The kinetics of reactions involving halogenated hydrocarbons like 1,1-Dichloro-1,2,2,2-tetradeuterioethane have significant implications in environmental and industrial contexts. For example, the catalytic fluorination and chlorination of similar compounds have been examined to define the mechanisms of these reactions, which are important in understanding and controlling industrial processes and environmental impacts (Coulson, 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,1-dichloro-1,2,2,2-tetradeuterioethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3/i1D3,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYULBFZEHDVBN-MZCSYVLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloro-1,2,2,2-tetradeuterioethane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)





![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)




